molecular formula C22H27Cl3N2 B1624940 Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- CAS No. 260054-47-5

Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)-

Cat. No.: B1624940
CAS No.: 260054-47-5
M. Wt: 425.8 g/mol
InChI Key: BQPZMDZPDASSPW-UHFFFAOYSA-N
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Description

Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- is a complex organic compound characterized by its unique structure and significant chemical properties This compound belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of trichloromethyl-substituted amines with trimethylphenyl-substituted aldehydes or ketones in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Scientific Research Applications

Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- exerts its effects involves interactions with molecular targets and pathways. The trichloromethyl and trimethylphenyl groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not commonly observed in other similar compounds.

Properties

IUPAC Name

2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27Cl3N2/c1-13-9-15(3)19(16(4)10-13)26-7-8-27(21(26)22(23,24)25)20-17(5)11-14(2)12-18(20)6/h9-12,21H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPZMDZPDASSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2C(Cl)(Cl)Cl)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472336
Record name Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260054-47-5
Record name Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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